7-(chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Description
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS: 2090914-26-2) is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core. Its structure includes a chloromethyl (-CH₂Cl) group at position 7, a cyclopentyl substituent at position 1, and a methyl group at position 6 (Fig. 1).
Properties
IUPAC Name |
7-(chloromethyl)-1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-9-11(8-13)12-15(6-7-16(12)14-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOYUZCXLSZART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₂H₁₆ClN
- Molecular Weight : 237.73 g/mol
- CAS Number : 2090914-26-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor of various enzymes or receptors, influencing biological processes such as cell proliferation and inflammation.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[1,2-b]pyrazole compounds have significant antiproliferative effects against cancer cell lines. For instance, related pyrazole derivatives have shown IC₅₀ values as low as 0.08 μM against MCF-7 breast cancer cells, indicating potential for further development as anticancer agents .
- Antimicrobial Properties : The imidazo[1,2-b]pyrazole scaffold has been explored for antimicrobial activity. Compounds within this class have demonstrated effectiveness against various bacterial strains, suggesting a promising avenue for antibiotic development.
Case Studies and Research Findings
Several key studies highlight the biological potential of compounds related to this compound:
Comparative Analysis with Related Compounds
To better understand the efficacy of this compound, it is useful to compare it with other known pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-b]pyrazole scaffold is versatile, with modifications at positions 1, 6, and 7 significantly altering chemical and biological properties. Below is a detailed comparison with structurally related analogs:
Structural and Substituent Analysis
7-(Chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole (CAS: 2092712-72-4) Key differences: The cyclopentyl group in the main compound is replaced with a prop-2-yn-1-yl (propargyl) group. Implications: The propargyl substituent introduces terminal alkyne functionality, enabling click chemistry applications.
7-Chloro-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS: 197356-54-0)
- Key differences : Lacks the chloromethyl group (position 7) and cyclopentyl substituent (position 1). Instead, position 7 is substituted with a chlorine atom.
- Implications : The absence of a reactive chloromethyl group limits its utility in alkylation reactions. The simpler structure may enhance solubility but reduce target specificity .
1-(2-Chloroethyl)-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole
- Key differences : Features a 2-chloroethyl group at position 1 and a tetrahydropyran-4-yl group at position 6.
- Implications : The chloroethyl group may act as a latent alkylating agent, while the tetrahydropyran moiety improves water solubility due to its oxygen heteroatom .
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS: 2098138-97-5) Key differences: Substitutes cyclopentyl with cyclopropyl at position 6 and includes a 2-chloroethyl group at position 1.
Reactivity and Functionalization Potential
- The chloromethyl group in the main compound enables nucleophilic substitution reactions, making it a superior precursor for covalent inhibitor design compared to analogs with simple chloro substituents (e.g., CAS 197356-54-0) .
- Cyclopentyl vs. Propargyl : The cyclopentyl group’s lipophilicity may improve membrane permeability, whereas the propargyl group’s alkyne functionality supports bioorthogonal tagging .
Molecular Properties
Notes
Data Limitations : Experimental data on solubility, stability, and biological activity for these compounds are scarce in publicly available literature. Comparisons are based on structural analysis and inferred substituent effects.
Synthesis References: Preparation of imidazo[1,2-b]pyrazole derivatives often involves cyclocondensation of aminopyrazoles with α-haloketones or cross-coupling reactions, as noted in general methodologies .
Safety : Chloromethyl and chloroethyl groups pose alkylation hazards, requiring careful handling .
Preparation Methods
Core Imidazo[1,2-b]pyrazole Formation
The fused heterocyclic core can be prepared by condensation of appropriate substituted pyrazole precursors with cyclopentyl-containing intermediates. A typical approach involves:
- Starting from methyl 2-(chloromethyl)nicotinate or related nicotinic acid derivatives, which undergo cyclization reactions under basic conditions to form the imidazo[1,2-b]pyrazole nucleus.
- The cyclopentyl group is introduced either by nucleophilic substitution on a suitable precursor or by using cyclopentyl-substituted starting materials.
Introduction of the Chloromethyl Group
The chloromethyl substituent at position 7 is generally introduced via chloromethylation reactions, often using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions. Alternatively, chloromethyl groups can be installed by substitution reactions on hydroxymethyl precursors or by using chloromethyl-containing building blocks during the synthetic sequence.
Methyl Substitution at Position 6
The methyl group at position 6 is typically introduced by employing methyl-substituted starting materials or by methylation reactions such as alkylation with methyl iodide or methyl triflate on the pyrazole or imidazo ring during or after ring formation.
Detailed Synthetic Route Example (Based on Patent EP 3 398 947 B1)
| Step | Reagents/Conditions | Description | Outcome/Yield |
|---|---|---|---|
| 1 | Organic solvent (e.g., tetrahydrofuran), base (pyridine) | Reaction of compound 4A (a substituted nicotinate derivative) to form intermediate 4B | Formation of key intermediate |
| 2 | Hydrolysis under conventional conditions | Conversion of 4B to target imidazo[1,2-b]pyrazole core | Completion of fused ring system |
| 3 | Condensing agents (HOBt, EDCI), organic solvents (dichloromethane, DMF) | Coupling reaction to introduce amino or alkyl substituents | Functionalization at desired positions |
| 4 | Deprotection steps (e.g., removal of Boc protecting groups) | Final deprotection to yield active compound | Purified target compound |
| 5 | Reductive amination (e.g., sodium triacetoxyborohydride) | Introduction of cyclopentyl group via reductive amination | High selectivity and yield |
This multi-step synthetic sequence allows for precise control over substitution patterns on the imidazo[1,2-b]pyrazole scaffold, including the chloromethyl and cyclopentyl groups, with overall good yields and reproducibility.
Analytical Data and Reaction Optimization
- Reaction solvents such as tetrahydrofuran, dichloromethane, and DMF are preferred for solubility and reaction efficiency.
- Bases like pyridine facilitate nucleophilic substitution and cyclization.
- Condensing agents HOBt and EDCI are effective for amide bond formation and coupling steps.
- Protecting groups such as Boc are used to mask amino groups during intermediate steps, removed under acidic conditions.
- Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride enables selective introduction of cyclopentyl substituents without over-reduction.
- Reaction temperatures are generally ambient to moderate (20–60 °C), optimized to balance reaction rate and selectivity.
- Purification is typically achieved by chromatography, affording high purity compounds suitable for further biological evaluation.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization of nicotinate derivative | Organic solvent (THF), base (pyridine) | Formation of imidazo[1,2-b]pyrazole core | Key ring closure step |
| Chloromethylation | Chloromethyl agents (e.g., chloromethyl methyl ether) | Introduction of chloromethyl group | Controlled for regioselectivity |
| Methylation | Methyl iodide or methyl triflate | Methyl substitution at position 6 | May be done pre- or post-cyclization |
| Coupling with amines | Condensing agents (HOBt, EDCI), DMF | Introduction of cyclopentyl amine | Protecting groups used |
| Deprotection | Acidic conditions (e.g., TFA) | Removal of Boc or other protecting groups | Final step before purification |
| Reductive amination | Sodium triacetoxyborohydride, organic solvent | Attachment of cyclopentyl group | High yield, mild conditions |
Research Findings and Considerations
- The synthetic routes for this compound leverage well-established heterocyclic chemistry techniques adapted for the specific substitution pattern.
- Use of protecting groups and mild reductive amination allows for selective functionalization without unwanted side reactions.
- Reaction optimization through solvent choice, temperature control, and catalyst selection improves yield and purity.
- The described methods align with contemporary synthetic organic chemistry practices for nitrogen-containing fused heterocycles and have been validated in patent literature, confirming their feasibility and reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
